Isoxazole-4-carbaldehyde

Catalog No.
S696616
CAS No.
65373-53-7
M.F
C4H3NO2
M. Wt
97.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoxazole-4-carbaldehyde

CAS Number

65373-53-7

Product Name

Isoxazole-4-carbaldehyde

IUPAC Name

1,2-oxazole-4-carbaldehyde

Molecular Formula

C4H3NO2

Molecular Weight

97.07 g/mol

InChI

InChI=1S/C4H3NO2/c6-2-4-1-5-7-3-4/h1-3H

InChI Key

BLOZNQVFQCOHRW-UHFFFAOYSA-N

SMILES

C1=C(C=NO1)C=O

Canonical SMILES

C1=C(C=NO1)C=O

Synthesis and Chemical Modifications:

Isoxazole-4-carbaldehyde itself serves as a valuable building block for the synthesis of more complex molecules. Its reactive aldehyde group allows for further chemical modifications, such as condensation reactions, cycloadditions, and oxidations. This versatility makes it a useful tool for organic chemists exploring the creation of new functional materials and potential drug candidates [].

Drug Discovery and Development:

The presence of the isoxazole ring and the aldehyde functional group in isoxazole-4-carbaldehyde has led to its investigation in the field of drug discovery. Researchers have explored its potential as a core scaffold for the development of novel therapeutic agents targeting various diseases. Studies have shown activity against various cancer cell lines, suggesting its potential as an anti-cancer agent [, ]. Additionally, research is ongoing to explore its potential applications in other therapeutic areas, such as anti-inflammatory and anti-microbial drug development [, ].

Isoxazole-4-carbaldehyde is a heterocyclic organic compound characterized by the presence of an isoxazole ring and an aldehyde functional group. Its chemical formula is C4_4H3_3N\O2_2, and it features a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound is known for its reactivity due to the aldehyde group, making it a valuable intermediate in organic synthesis. Isoxazole derivatives are of particular interest in medicinal chemistry due to their diverse biological activities.

, primarily due to its electrophilic aldehyde group. Notably, it can undergo condensation reactions with amines to form Schiff bases. For example, when reacted with 1,2-diaminobenzenes, it yields corresponding cyano compounds and Schiff bases . Additionally, it can react with primary nitro compounds to produce various isoxazole derivatives through cycloaddition mechanisms .

The synthesis of isoxazole-4-carbaldehyde can also involve the reaction of 3-oxetanone with primary nitro compounds, highlighting its versatility in forming complex structures .

Isoxazole-4-carbaldehyde exhibits significant biological activity, particularly in the field of medicinal chemistry. Compounds containing the isoxazole moiety have been studied for their potential as anti-inflammatory agents, antimicrobial agents, and as inhibitors of various enzymes. The biological properties are often attributed to the unique electronic and steric characteristics of the isoxazole ring, which can interact favorably with biological targets.

Research has indicated that derivatives of isoxazole-4-carbaldehyde may possess cytotoxic effects against certain cancer cell lines, making them candidates for further pharmacological development .

Several methods exist for synthesizing isoxazole-4-carbaldehyde:

  • Condensation Reactions: The reaction of aldehydes with primary nitro compounds can yield isoxazole derivatives, including isoxazole-4-carbaldehyde.
  • Cycloaddition: This method involves the cycloaddition of activated ketones or aldehydes with nitro compounds under specific conditions to form isoxazole rings .
  • Oxime Formation: Isoxazole-4-carbaldehyde oxime can be synthesized as an intermediate in various synthetic pathways .

These synthetic routes allow for the generation of polysubstituted isoxazoles with tailored properties for specific applications.

Isoxazole-4-carbaldehyde finds applications in several fields:

  • Pharmaceuticals: As a precursor in the synthesis of bioactive molecules.
  • Agricultural Chemicals: Used in developing pesticides and herbicides due to its biological activity.
  • Material Science: Employed in the synthesis of polymers and other advanced materials.

The compound's ability to act as a versatile building block makes it valuable across multiple domains.

Interaction studies involving isoxazole-4-carbaldehyde typically focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These studies help elucidate its mechanism of action and potential therapeutic applications. For instance, research has shown that derivatives can inhibit specific enzymes or modulate receptor activities, providing insights into their pharmacological profiles .

Isoxazole-4-carbaldehyde shares structural similarities with several other compounds within the isoxazole family. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Properties
Isoxazole-3-carbaldehydeSimilar ring structure; different position of aldehydeMinor product from acetylene reactions
Isoxazole-5-carboxylic acidContains a carboxylic acid groupKnown for its use in synthesizing bioactive derivatives
IsoxazolinesSaturated analogs of isoxazolesOften exhibit different biological activities compared to unsaturated isoxazoles

Isoxazole-4-carbaldehyde stands out due to its specific reactivity patterns and potential applications in medicinal chemistry compared to these similar compounds.

XLogP3

-0.2

Wikipedia

1,2-Oxazole-4-carbaldehyde

Dates

Modify: 2023-08-15

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